molecular formula C15H9BrO5 B2528528 (furan-2-yl)methyl 6-bromo-2-oxo-2H-chromene-3-carboxylate CAS No. 326887-47-2

(furan-2-yl)methyl 6-bromo-2-oxo-2H-chromene-3-carboxylate

Cat. No.: B2528528
CAS No.: 326887-47-2
M. Wt: 349.136
InChI Key: VMAAHIWEBBVDCW-UHFFFAOYSA-N
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Description

(furan-2-yl)methyl 6-bromo-2-oxo-2H-chromene-3-carboxylate is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry

Scientific Research Applications

(furan-2-yl)methyl 6-bromo-2-oxo-2H-chromene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (furan-2-yl)methyl 6-bromo-2-oxo-2H-chromene-3-carboxylate typically involves multiple steps. One common method includes the bromination of a precursor compound followed by esterification. For instance, the radical bromination of a methyl group using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux conditions can yield a brominated intermediate. This intermediate can then be converted into the desired ester using triethyl phosphite at elevated temperatures .

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(furan-2-yl)methyl 6-bromo-2-oxo-2H-chromene-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The furan ring and chromene core can participate in oxidation and reduction reactions, altering the electronic properties of the molecule.

    Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted chromene derivatives, while oxidation and reduction can lead to different functionalized products.

Mechanism of Action

The mechanism of action of (furan-2-yl)methyl 6-bromo-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets. The bromine atom and ester group can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The furan ring and chromene core can also interact with cellular components, leading to diverse biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(furan-2-yl)methyl 6-bromo-2-oxo-2H-chromene-3-carboxylate is unique due to the presence of both a furan ring and a bromine atom, which can significantly influence its reactivity and biological properties. This combination of structural features makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

furan-2-ylmethyl 6-bromo-2-oxochromene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrO5/c16-10-3-4-13-9(6-10)7-12(15(18)21-13)14(17)20-8-11-2-1-5-19-11/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMAAHIWEBBVDCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)COC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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